molecular formula C10H14ClNS B2839511 (1R,3r)-3-(phenylsulfanyl)cyclobutan-1-amine hydrochloride CAS No. 2059913-79-8

(1R,3r)-3-(phenylsulfanyl)cyclobutan-1-amine hydrochloride

Cat. No.: B2839511
CAS No.: 2059913-79-8
M. Wt: 215.74
InChI Key: RQZPZHBRBMNNRA-BHNXPWSHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,3r)-3-(phenylsulfanyl)cyclobutan-1-amine hydrochloride is a chemical compound with potential therapeutic applications. It is characterized by a cyclobutane ring substituted with a phenylsulfanyl group and an amine group, forming a hydrochloride salt.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R,3r)-3-(phenylsulfanyl)cyclobutan-1-amine hydrochloride typically involves the following steps:

    Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a involving suitable precursors.

    Introduction of the Phenylsulfanyl Group: This step involves the substitution of a hydrogen atom on the cyclobutane ring with a phenylsulfanyl group using reagents such as phenylsulfanyl chloride under specific conditions.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Types of Reactions:

    Oxidation: The phenylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the phenylsulfanyl group or to convert the amine group to other functional groups.

    Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Conditions typically involve the use of alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Dephenylated amines or other reduced derivatives.

    Substitution Products: Various substituted amines or amides.

Scientific Research Applications

(1R,3r)-3-(phenylsulfanyl)cyclobutan-1-amine hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor modulation.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural properties.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of other valuable compounds

Mechanism of Action

The mechanism of action of (1R,3r)-3-(phenylsulfanyl)cyclobutan-1-amine hydrochloride involves its interaction with specific molecular targets. The phenylsulfanyl group may interact with enzymes or receptors, modulating their activity. The amine group can form hydrogen bonds or ionic interactions with biological molecules, influencing their function. These interactions can lead to various biological effects, including enzyme inhibition or receptor activation .

Comparison with Similar Compounds

    (1R,3r)-3-(phenylsulfanyl)cyclobutan-1-amine: The free amine form without the hydrochloride salt.

    Cyclobutanamines: Compounds with similar cyclobutane ring structures but different substituents.

    Phenylsulfanyl Derivatives: Compounds with the phenylsulfanyl group attached to different core structures.

Uniqueness: (1R,3r)-3-(phenylsulfanyl)cyclobutan-1-amine hydrochloride is unique due to the combination of the cyclobutane ring, phenylsulfanyl group, and amine group, which confer specific chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable molecule for research and potential therapeutic applications .

Properties

IUPAC Name

3-phenylsulfanylcyclobutan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NS.ClH/c11-8-6-10(7-8)12-9-4-2-1-3-5-9;/h1-5,8,10H,6-7,11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQZPZHBRBMNNRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1SC2=CC=CC=C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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